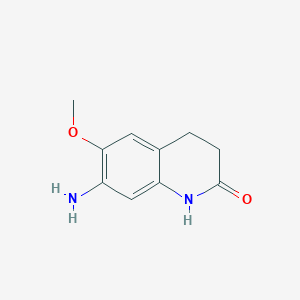![molecular formula C16H15ClN2O B1517983 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1153515-25-3](/img/structure/B1517983.png)
6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one
Descripción general
Descripción
The compound “6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic molecule that contains several functional groups, including an amino group, a chlorophenyl group, and a tetrahydroquinolinone group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinolinone group suggests that part of the molecule is cyclic, while the chlorophenyl and amino groups are likely attached to this ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, its functional groups suggest that it could participate in a variety of chemical reactions. For example, the amino group could act as a base or nucleophile, while the carbonyl group in the tetrahydroquinolinone could be involved in condensation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and are typically measured experimentally .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- Research on tetrahydroisoquinoline derivatives has shown that structural modifications, such as the presence of specific substituent groups, are crucial for achieving marked pharmacological actions, such as antidepressant effects. Notably, substituting the amino group can influence the compound's activity, highlighting the importance of structural variation in designing compounds with desired biological properties (Zára-Kaczián et al., 1986).
Antimicrobial and Antifungal Activity
- Synthesis strategies for quinoline derivatives have led to compounds with significant antibacterial and antifungal activities. The presence of specific substituents, such as electron-withdrawing groups and hydroxyl groups, plays a critical role in enhancing these activities, indicating the potential of these compounds in developing new antimicrobial agents (Desai et al., 2021).
Antimalarial Effects
- The synthesis of quinoline derivatives has also been explored for their antimalarial properties. Certain compounds within this class have shown potent activity against malaria in mice, emphasizing the utility of quinoline derivatives in treating parasitic infections (Kesten et al., 1987).
Synthesis Methods
- Novel synthetic approaches toward tetrahydroquinoline alkaloids have been developed, demonstrating the versatility of these compounds in chemical synthesis and their potential in creating biologically active molecules. These methods have enabled the formation of compounds with varying substituents, illustrating the adaptability of tetrahydroquinoline derivatives in medicinal chemistry (Shahane et al., 2008).
Cytotoxicity and ADMET Properties
- Research into quinoline-pyrimidine hybrid compounds has uncovered their cytotoxic properties against various cancer cell lines, alongside favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This highlights the potential of such compounds in cancer therapy, offering insights into their mechanisms of action and therapeutic efficacy (Toan et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-amino-1-[(4-chlorophenyl)methyl]-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-4-1-11(2-5-13)10-19-15-7-6-14(18)9-12(15)3-8-16(19)20/h1-2,4-7,9H,3,8,10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPKHDMMGVXPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



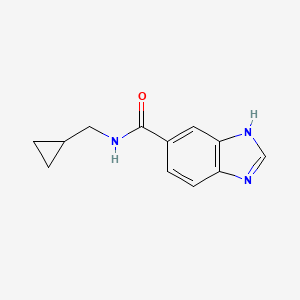
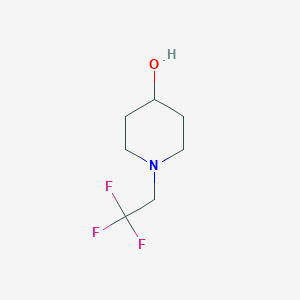
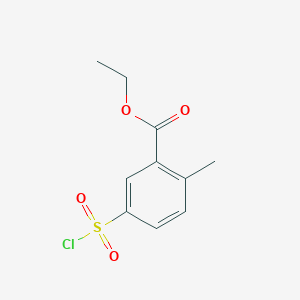


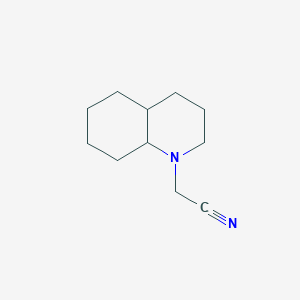
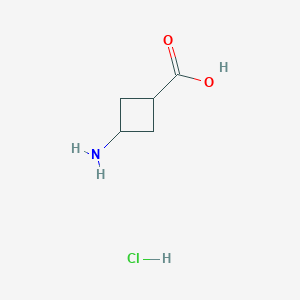
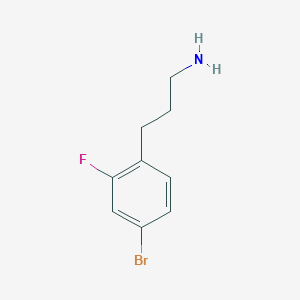
![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)
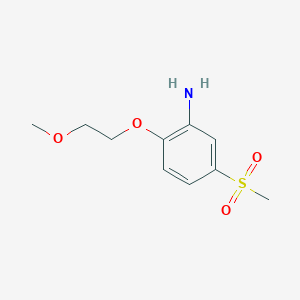
![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)
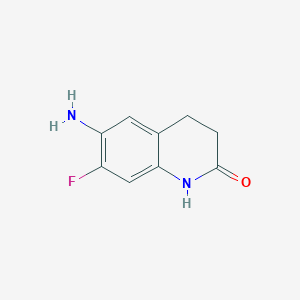
![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)
